molecular formula C10H14N2O2 B14432258 Carbamic acid, [4-(dimethylamino)phenyl]-, methyl ester CAS No. 78823-56-0

Carbamic acid, [4-(dimethylamino)phenyl]-, methyl ester

Cat. No.: B14432258
CAS No.: 78823-56-0
M. Wt: 194.23 g/mol
InChI Key: OHNLVDYHOQNVTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamic acid, [4-(dimethylamino)phenyl]-, methyl ester is a chemical compound with the molecular formula C_10H_14N_2O_2. It is also known by other names such as methyl 4-(dimethylamino)phenylcarbamate. This compound is part of the carbamate family, which are esters of carbamic acid. Carbamates are widely used in various fields, including agriculture, medicine, and industry, due to their diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbamic acid, [4-(dimethylamino)phenyl]-, methyl ester can be synthesized through several methods. One common method involves the reaction of 4-(dimethylamino)aniline with methyl chloroformate in the presence of a base such as pyridine. The reaction proceeds as follows:

[ \text{4-(dimethylamino)aniline} + \text{methyl chloroformate} \rightarrow \text{this compound} + \text{HCl} ]

Another method involves the reaction of 4-(dimethylamino)phenol with methyl isocyanate. This reaction is typically carried out under mild conditions and yields the desired carbamate ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost, and desired purity of the final product. Industrial production may also involve the use of catalysts to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [4-(dimethylamino)phenyl]-, methyl ester undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield 4-(dimethylamino)aniline and methanol.

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different substituents.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Substitution: Electrophiles such as nitric acid for nitration or halogens for halogenation.

Major Products Formed

    Hydrolysis: 4-(dimethylamino)aniline and methanol.

    Oxidation: N-oxides of the original compound.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Carbamic acid, [4-(dimethylamino)phenyl]-, methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of drugs targeting the nervous system.

    Industry: Utilized in the production of pesticides and herbicides due to its ability to inhibit certain enzymes in pests.

Mechanism of Action

The mechanism of action of carbamic acid, [4-(dimethylamino)phenyl]-, methyl ester involves its interaction with specific molecular targets, such as enzymes. For example, in the context of pesticide use, the compound inhibits acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of the nervous system and eventual paralysis of the pest.

Comparison with Similar Compounds

Carbamic acid, [4-(dimethylamino)phenyl]-, methyl ester can be compared with other carbamate esters such as:

    Methyl carbamate: A simpler carbamate ester with similar hydrolysis properties but different biological activity.

    Ethyl carbamate: Another carbamate ester with distinct uses in the food and beverage industry.

    Phenyl carbamate: Similar in structure but with a phenyl group instead of a dimethylamino group, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other carbamate esters.

Properties

CAS No.

78823-56-0

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

methyl N-[4-(dimethylamino)phenyl]carbamate

InChI

InChI=1S/C10H14N2O2/c1-12(2)9-6-4-8(5-7-9)11-10(13)14-3/h4-7H,1-3H3,(H,11,13)

InChI Key

OHNLVDYHOQNVTG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.